![molecular formula C25H37NO5 B582788 17-phenoxy trinor Prostaglandin F2alpha ethyl amide CAS No. 1421369-12-1](/img/structure/B582788.png)
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Overview
Description
“17-phenoxy trinor Prostaglandin F2alpha ethyl amide” is an F-series prostaglandin derivative and an agonist of FP receptors . It induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . Ocular administration of this compound reduces intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . Formulations containing this compound have been used in the treatment of open-angle glaucoma, ocular hypertension, and eyelash hypotrichosis .
Synthesis Analysis
The synthesis of “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” involves the conversion of the compound by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid . The conversion rate is about 40 µg/g corneal tissue/24 hours .
Molecular Structure Analysis
The molecular structure of “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” is complex. It is a lipophilic analog of 17-phenoxy trinor PGF2alpha . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .
Chemical Reactions Analysis
The chemical reactions involving “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” are primarily related to its conversion to the active free acid form. This conversion is facilitated by an amidase enzymatic activity in the bovine and human cornea .
Scientific Research Applications
- Application : 17-phenoxy trinor PGF2α ethyl amide has been investigated as an ocular hypotensive agent. When administered topically, it lowers IOP in both normotensive dogs and ocular hypertensive monkeys . This property makes it a potential candidate for glaucoma treatment.
- Application : 17-phenoxy trinor PGF2α ethyl amide is an agonist for the FP receptor. It induces calcium mobilization in cells expressing human FP receptors . Researchers study its effects on various tissues and cell types.
- Application : Analogous to PGF2α, 17-phenoxy trinor PGF2α ethyl amide exhibits potent luteolytic activity. Understanding its mechanism and impact on reproductive processes is essential .
- Application : Researchers study how 17-phenoxy trinor PGF2α ethyl amide interacts with cyclooxygenase enzymes. Does it affect prostaglandin synthesis or downstream signaling? These investigations contribute to our understanding of lipid biochemistry .
Ocular Hypotensive Agent
FP Receptor Agonist
Luteolytic Activity
Cyclooxygenase Pathway Modulation
Mechanism of Action
Target of Action
The primary target of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2α Receptor (FP receptor) . This receptor is a G-protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.
Mode of Action
17-phenoxy trinor Prostaglandin F2alpha ethyl amide acts as an agonist for the FP receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound’s interaction with the FP receptor leads to an increase in intracellular calcium levels, which in turn triggers various downstream effects .
Biochemical Pathways
Upon activation of the FP receptor, the compound affects several biochemical pathways. One of the key pathways is the cyclooxygenase pathway , which is involved in the production of prostaglandins . The activation of this pathway can lead to various downstream effects, including smooth muscle contraction and inflammation.
Pharmacokinetics
It is known that the compound is a lipophilic analog of 17-phenoxy trinor pgf2α . This suggests that it may have good tissue penetration and bioavailability. Furthermore, ethyl amides of prostaglandins serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid .
Result of Action
The activation of the FP receptor by 17-phenoxy trinor Prostaglandin F2alpha ethyl amide leads to a reduction in intraocular pressure and attenuation of glaucoma . This is likely due to the compound’s ability to induce smooth muscle contraction, leading to increased outflow of aqueous humor from the eye.
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXYIFHBPXXOY-HQUSFCFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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